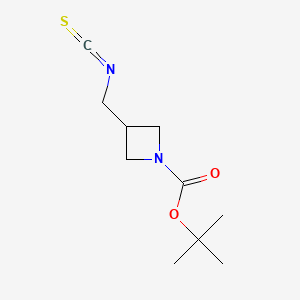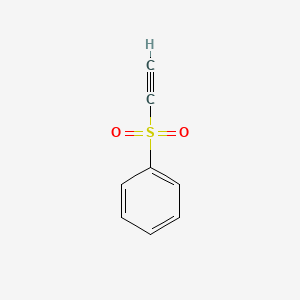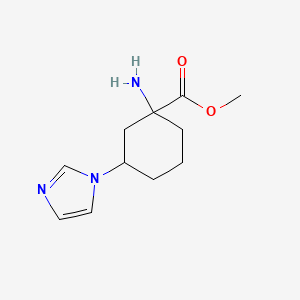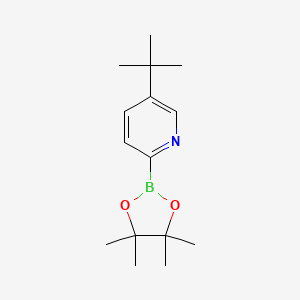
2-(4-Bromo-2-thiazolyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-thiazolyl)ethanol is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
The synthesis of 2-(4-Bromo-2-thiazolyl)ethanol typically involves the reaction of 4-bromo-2-thiazolyl lithium with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-(4-Bromo-2-thiazolyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-thiazolyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antibacterial and antifungal properties.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and antitumor activities, is ongoing.
Industry: It can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-thiazolyl)ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory actions .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Bromo-2-thiazolyl)ethanol include other thiazole derivatives like 2-(4-Chloro-2-thiazolyl)ethanol and 2-(4-Methyl-2-thiazolyl)ethanol. These compounds share the thiazole ring structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The presence of the bromine atom in this compound makes it unique and can influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
1501635-52-4 |
|---|---|
Fórmula molecular |
C5H6BrNOS |
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
2-(4-bromo-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-4-3-9-5(7-4)1-2-8/h3,8H,1-2H2 |
Clave InChI |
VHXXZOBYLIVGDL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)
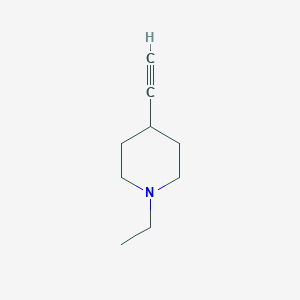
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)
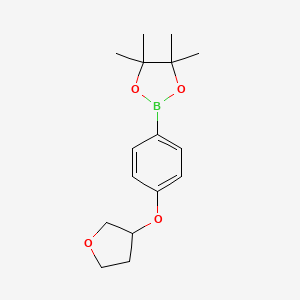
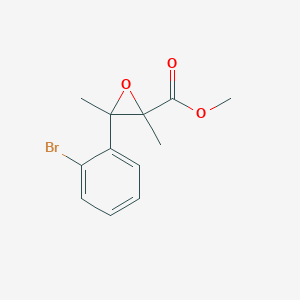

![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
